molecular formula C9H7BrN2O2 B1373384 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetic acid CAS No. 1248666-87-6

2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetic acid

Cat. No. B1373384
CAS RN: 1248666-87-6
M. Wt: 255.07 g/mol
InChI Key: RBGGNHHTAVRXIU-UHFFFAOYSA-N
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Description

2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetic acid (2-BBDAA) is a brominated diazole-acetic acid derivative that has been used in various scientific research applications. It is a versatile compound with a wide range of uses, including as a reagent in organic synthesis and as an inhibitor of enzymes.

Scientific Research Applications

Compound Synthesis and Pharmacological Evaluation

2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetic acid, and its derivatives are extensively studied for their potential in treating various conditions. For instance, a novel mutual azo prodrug of 5-aminosalicylic acid linked to this compound was synthesized and evaluated for ulcerative colitis treatment. The compound demonstrated effective anti-inflammatory properties in induced colitis in rats, suggesting potential therapeutic applications for bowel diseases (Jilani, Shomaf, & Alzoubi, 2013).

Drug Metabolism and Bioactive Derivatives

Studies on the metabolism of related compounds provide insights into the pharmacokinetics and pharmacodynamics of potential drugs. For instance, the metabolism of 4-bromo-2,5-dimethoxyphenethylamine in rats identified various metabolites, revealing key pathways for drug metabolism and potential therapeutic or toxicological implications (Kanamori, Inoue, Iwata, Ohmae, & Kishi, 2002).

Novel Therapeutic Agents

The synthesis of novel compounds bearing the 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetic acid moiety has led to the discovery of potential therapeutic agents. For example, a series of novel derivatives were synthesized and showed promising anti-ulcer activity in animal models. This indicates the compound's potential in developing new treatments for gastrointestinal disorders (Mathew, Suresh, & Anbazhagan, 2013).

Antinociceptive and Antiallergic Effects

Derivatives of 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetic acid have been evaluated for their antinociceptive effects, indicating potential applications in pain management. For instance, a pyrazolyl-thiazole derivative was found to exhibit significant antinociception in mice, hinting at its potential for developing new analgesics (Prokopp, Rubin, Sauzem, de Souza, Berlese, Lourega, Muniz, Bonacorso, Zanatta, & Martins, 2006). Similarly, a series of new N-phenylbenzamido acid derivatives displayed potent antiallergic and cytoprotective activities, suggesting their utility in treating allergic diseases (Makovec, Peris, Revel, Giovanetti, Redaelli, Rovati, 1992).

Mechanism of Action

properties

IUPAC Name

2-(6-bromo-1H-benzimidazol-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2/c10-5-1-2-6-7(3-5)12-8(11-6)4-9(13)14/h1-3H,4H2,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBGGNHHTAVRXIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)NC(=N2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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